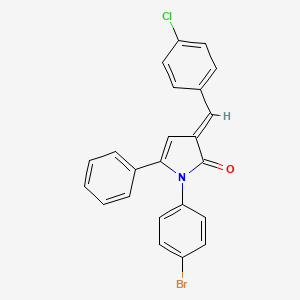![molecular formula C13H12N2O3 B11685449 2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline](/img/structure/B11685449.png)
2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE is an organic compound that belongs to the class of imines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE typically involves the condensation reaction between 2,5-dimethylphenylamine and 5-nitrofurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted imines and related compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrofuran moiety may undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the imine group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROTHIOPHEN-2-YL)METHANIMINE: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROPYRIDIN-2-YL)METHANIMINE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE is unique due to the presence of both the nitrofuran and dimethylphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-4-10(2)12(7-9)14-8-11-5-6-13(18-11)15(16)17/h3-8H,1-2H3 |
InChI Key |
ZHYLXXGUHWSCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685368.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11685379.png)
![2-phenyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11685396.png)
![N'-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11685397.png)

![1,3-Dimethyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11685407.png)
![2,4-Dichloro-N'-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B11685408.png)
![(5Z)-3-benzyl-5-{(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11685410.png)
![2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11685415.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B11685417.png)
![(4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11685426.png)
![N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-sulfonamide](/img/structure/B11685427.png)
![4-tert-butyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11685432.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11685435.png)
